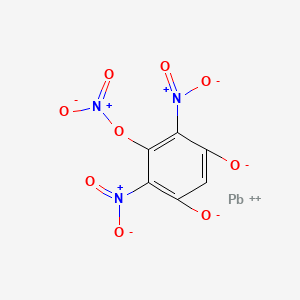

Trinitrophloroglucinol, lead salt

Description

Historical Development and Early Investigations of Polynitrohydroxybenzenes

The study of polynitrohydroxybenzenes, the class of compounds to which trinitrophloroglucinol (B1230728) belongs, has a history intertwined with the development of explosives. Phloroglucinol (B13840), the precursor to TNPG, was first prepared in 1855. wikipedia.org The nitration of phloroglucinol leads to the formation of trinitrophloroglucinol. sciencemadness.org Early investigations into these compounds were driven by the need for new and improved energetic materials for both military and civilian applications. The synthesis of various salts of polynitrohydroxybenzenes, including lead salts, was a logical progression in this research, aiming to tailor the energetic properties for specific uses. google.com

Significance of Trinitrophloroglucinol Salts in Energetic Materials Research

Trinitrophloroglucinol and its salts are significant in energetic materials research due to their potential as explosives and as intermediates in the synthesis of other energetic compounds. researchgate.netresearchgate.net The salts, in particular, are of interest because the cation can be varied to modify the compound's sensitivity, thermal stability, and other performance characteristics. researchgate.net For instance, research on the potassium salts of TNPG has shown that the degree of metal substitution affects the thermal stability and sensitivity of the resulting compound. researchgate.net This ability to fine-tune properties makes trinitrophloroglucinol salts, including the lead salt, valuable subjects of study for creating energetic materials with specific performance profiles, such as those needed for initiators or "green" pyrotechnics that avoid environmentally harmful components like perchlorates. researchgate.netresearchgate.netdtic.mil

Overview of Lead-Containing Energetic Salts within the Field

Lead salts have historically been used in energetic materials, particularly as igniters in fireworks and as components in initiating compositions. google.comnih.gov Their function often relies on their ability to initiate combustion or detonation when subjected to an appropriate stimulus. nih.gov For example, basic lead salts of dinitroresorcinol have been investigated for their suitability in electric fuseheads due to their easy ignitability. google.com However, the use of lead in any application raises environmental and health concerns due to its toxicity. nih.govbritannica.com In the context of modern energetic materials research, there is a significant push towards developing lead-free alternatives to mitigate these issues. researchgate.netnyulangone.org Despite this trend, the study of existing lead-containing energetic salts like lead trinitrophloroglucinate remains important for understanding their properties and for historical context in the development of safer and more environmentally friendly materials. researchgate.net

Interactive Data Table: Properties of Trinitrophloroglucinol and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| Trinitrophloroglucinol | C6H3N3O9 sciencemadness.orgnih.gov | 261.10 nih.gov | Yellowish or yellow-orange solid sciencemadness.org | Soluble in water and organic solvents; explosive. sciencemadness.org |

| Phloroglucinol | C6H6O3 wikipedia.org | 126.11 wikipedia.org | Colorless solid wikipedia.org | Precursor to trinitrophloroglucinol. sciencemadness.org |

| Lead | Pb wikipedia.org | 207.2 | Silvery white or grayish metal britannica.com | High density, low melting point. britannica.comwikipedia.org |

| Lead(II) nitrate (B79036) | Pb(NO3)2 | 331.2 | Colorless crystal or white powder | Soluble in water; used in the preparation of other lead compounds. |

Structure

3D Structure of Parent

Properties

CAS No. |

51325-28-1 |

|---|---|

Molecular Formula |

C6HN3O9Pb |

Molecular Weight |

466 g/mol |

IUPAC Name |

4,6-dinitro-5-nitrooxybenzene-1,3-diolate;lead(2+) |

InChI |

InChI=1S/C6H3N3O9.Pb/c10-2-1-3(11)5(8(14)15)6(18-9(16)17)4(2)7(12)13;/h1,10-11H;/q;+2/p-2 |

InChI Key |

DYBOXUYDURGBIH-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C(=C(C(=C1[O-])[N+](=O)[O-])O[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies for Trinitrophloroglucinol and Its Lead Salt

Precursor Synthesis: Advanced Approaches to Trinitrophloroglucinol (B1230728) Production

The generation of trinitrophloroglucinol has evolved from traditional methods to more refined and sustainable pathways, enhancing both yield and safety.

Direct Nitration Pathways of Phloroglucinol (B13840) and Derivatives

The direct nitration of phloroglucinol remains a primary route for the synthesis of trinitrophloroglucinol. A notable one-pot process involves the careful addition of a nitric acid and sulfuric acid mixture to a solution of phloroglucinol in sulfuric acid. google.com To prevent product loss through oxidation, it is crucial to use stoichiometric amounts of nitric acid and maintain a low reaction temperature, typically between 0°C and 8°C. google.com The reaction mixture is cooled, and the nitrating mixture is added slowly to control the exothermic reaction. google.com Upon completion, the mixture is poured over ice, and the resulting precipitate of trinitrophloroglucinol is quickly filtered and washed. google.com This method has been shown to produce yields of up to 70%. google.com

Another approach to direct nitration involves maintaining the reaction temperature between 5-10°C, which has been reported to achieve a high yield of 91%. sciencemadness.org The nitration of phloroglucinol is a sensitive process where an excess of nitric acid must be avoided to prevent oxidation of the product. google.com

Table 1: Comparison of Direct Nitration Methods for Trinitrophloroglucinol

| Parameter | Method 1 | Method 2 |

| Starting Material | Phloroglucinol | Phloroglucinol |

| Nitrating Agent | Nitric acid and Sulfuric acid mixture | Not specified |

| Reaction Temperature | 0-8°C | 5-10°C |

| Key Feature | Stoichiometric control of nitric acid | Temperature control |

| Reported Yield | 70% | 91% |

| Reference | google.com | sciencemadness.org |

Hydrolysis and Nitrolysis Routes for Trinitrophloroglucinol

Alternative synthetic routes to trinitrophloroglucinol involve the hydrolysis and nitrolysis of other compounds. One such method starts with the nitration of phloroglucinol to produce mono-, di-, and trinitrophloroglucinols. acs.org Another pathway utilizes the nitrolysis of the tripotassium salt of trinitrosophloroglucinol. google.com However, this method is considered hazardous due to the sensitive and highly explosive nature of the intermediates. google.com

A significant development has been the synthesis of trinitrophloroglucinol from surplus nitroarene explosives like picric acid. labpartnering.org This process involves the direct amination of picric acid to yield diaminopicric acid, which is then treated with a base such as sodium hydroxide (B78521) in water, followed by acidification to produce trinitrophloroglucinol in an 84% yield. labpartnering.org This route offers a cost-effective and valuable way to utilize surplus military explosives. labpartnering.org

The oxidation of trinitrosophloroglucinol with nitric acid is another established method. This process involves adding a liquid suspension of trinitrosophloroglucinol to a nitric acid solution (45-100% by weight) maintained at a temperature between 45°C and 100°C. prepchem.com

Sustainable and Environmentally Conscious Synthesis Strategies for Trinitrophloroglucinol

In recent years, there has been a growing emphasis on developing greener and more sustainable methods for chemical synthesis. For trinitrophloroglucinol production, this includes the use of acidic ionic liquids as a reaction medium. google.com In this method, phloroglucinol is dissolved in an acidic ionic liquid, and a nitrate (B79036) salt, such as zirconyl nitrate, is used as the nitrating agent. google.com The reaction is initiated by heating to 30-100°C and then proceeds at room temperature. google.com This approach offers several advantages, including milder reaction conditions, simpler operation, and the elimination of corrosive mixed acids. google.com

The use of microchannel reactors represents another advancement in sustainable synthesis. google.com This technology allows for better control over heat and mass transfer during the highly exothermic nitration reaction, leading to improved reaction rates and conversion ratios. google.com Continuous flow systems, sometimes coupled with ultrasound, are also being explored to enhance the safety and efficiency of the nitration process by enabling precise control over reaction parameters. amazonaws.comresearchgate.net These modern techniques aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency, aligning with the principles of green chemistry. mdpi.comresearchgate.netnih.gov

Synthesis of Metal Salts of Trinitrophloroglucinol: General Principles

The acidic nature of the hydroxyl groups in trinitrophloroglucinol allows for the formation of various metal salts, which have applications as initiating explosives.

Reaction Conditions for Monosubstituted, Disubstituted, and Trisubstituted Salts

The degree of substitution of the metal salt of trinitrophloroglucinol can be controlled by the reaction stoichiometry. For instance, mono-, di-, and tri-substituted potassium salts of trinitrophloroglucinol have been prepared. researchgate.net The synthesis typically involves reacting trinitrophloroglucinol with a corresponding base, such as potassium hydrocarbonate, in a suitable solvent. researchgate.net The number of equivalents of the base used will determine the degree of substitution on the phloroglucinol ring.

Influence of Aqueous Solution and Heating Methods on Salt Formation

The formation of metal salts of trinitrophloroglucinol is often carried out in an aqueous solution. For example, the synthesis of potassium salts of trinitrophloroglucinol has been successfully performed in water. researchgate.net The salts prepared in aqueous media are often hydrates, with the number of water molecules in the crystal structure depending on the degree of substitution. researchgate.net

Heating can influence the formation and properties of the resulting salts. For instance, the synthesis of potassium salts of trinitrophloroglucinol involved heating the reaction mixture to 60-80°C for a period and then allowing it to cool slowly. researchgate.net The thermal stability of the resulting salts has been shown to depend on the degree of metal substitution. researchgate.net Greener synthesis approaches for metal oxides, which could be adapted for the salts of trinitrophloroglucinol, sometimes utilize plant extracts in aqueous solutions, highlighting a move towards more environmentally friendly methods. nih.govfrontiersin.org

Specific Methodologies for Trinitrophloroglucinol, Lead Salt Synthesis

The synthesis of lead trinitrophloroglucinate, an energetic material of interest, is primarily achieved through a salt metathesis reaction. This process involves the reaction of a soluble salt of trinitrophloroglucinol with a soluble lead salt in an aqueous solution. The lead trinitrophloroglucinate, being less soluble in the reaction medium, precipitates out and can be isolated.

A common pathway involves first creating a salt of trinitrophloroglucinol. For instance, trinitrophloroglucinol can be reacted with a base like magnesium oxide or ammonium (B1175870) hydroxide to form the corresponding magnesium or ammonium salt. This solution is then treated with a solution of a lead salt, such as lead(II) acetate (B1210297) or lead(II) nitrate. The selection of the starting salts and the reaction conditions are critical in determining the final product's purity and crystalline form.

One documented method highlights the preparation of lead trinitrophloroglucinate by adding a lead acetate solution to a stirred solution of the magnesium salt of trinitrophloroglucinol. researchgate.net This approach allows for controlled precipitation of the desired normal salt.

The stoichiometry of the reactants is a critical parameter in the synthesis of lead trinitrophloroglucinate. The molar ratio of the trinitrophloroglucinol anion to the lead(II) cation dictates whether the normal salt or a basic salt is formed. Basic salts, which incorporate hydroxide ions (OH⁻) or oxide ions (O²⁻) into the crystal lattice along with the lead and trinitrophloroglucinol ions, can be intentionally or unintentionally produced by adjusting the pH or the ratio of reactants.

While the general principle of stoichiometric control is well-understood in the synthesis of related compounds like basic lead styphnate or basic lead dinitroresorcinol, specific, publicly available research detailing a systematic optimization of these ratios for lead trinitrophloroglucinate is limited. Such studies would typically involve varying the molar equivalents of the lead salt to the trinitrophloroglucinol salt and analyzing the resulting product's composition, yield, and properties. The goal of optimization is to define the precise ratio that maximizes the yield of the desired product—be it the normal or a specific basic salt—while minimizing impurities.

The table below illustrates a hypothetical experimental design for optimizing stoichiometric ratios, based on synthetic principles for similar energetic lead salts.

| Experiment ID | Molar Ratio (Trinitrophloroglucinol Salt : Lead(II) Salt) | Base Added (molar eq.) | Theoretical Product |

| A | 1 : 1 | 0 | Normal Lead Trinitrophloroglucinate |

| B | 1 : 1.5 | 1 | Basic Lead Trinitrophloroglucinate |

| C | 1 : 0.9 | 0 | Normal Salt with excess TNPG Salt |

| D | 2 : 3 | 2 | Basic Lead Trinitrophloroglucinate |

This table is representative of a potential research approach. Detailed experimental data on the outcomes for lead trinitrophloroglucinate is not available in the reviewed literature.

Crystallization is a crucial final step that determines the physical properties of the lead trinitrophloroglucinate, including its crystal size, morphology, and purity. The choice of solvent and the crystallization technique (e.g., slow cooling, solvent evaporation, anti-solvent addition) have a profound impact on the final product.

A significant characteristic of lead trinitrophloroglucinate is that it crystallizes as an anhydrous salt, meaning it does not incorporate water molecules into its crystal structure. This is a notable advantage over related compounds like lead styphnate, which crystallizes as a monohydrate and is therefore less suitable for applications requiring high-temperature resistance.

The solvent system plays a key role. The synthesis is typically performed in water, as the reactants are soluble while the product is not. The rate of addition of the lead salt solution and the temperature of the reaction mixture are controlled to influence the particle size and prevent the formation of amorphous precipitates. Following precipitation, washing with specific solvents may be employed. For example, washing with water helps remove residual soluble salts, while an alcohol wash can facilitate drying.

Furthermore, lead trinitrophloroglucinate is known to exist in at least two stable polymorphic forms. researchgate.net Polymorphs are different crystalline structures of the same compound, and they can have different physical properties. The specific polymorph obtained is often dependent on the precise crystallization conditions, including solvent, temperature, pH, and rate of precipitation. However, systematic studies detailing how different solvents or crystallization conditions specifically direct the formation of each polymorph of lead trinitrophloroglucinate are not widely reported.

The following table outlines the potential influence of different solvents on the crystallization process, based on general chemical principles.

| Solvent System | Crystallization Technique | Potential Effect on Product |

| Water | Controlled Precipitation | Formation of anhydrous microcrystals |

| Water/Ethanol (B145695) | Anti-solvent Crystallization | Potential for smaller, more uniform crystals |

| Dimethylformamide (DMF) | Slow Evaporation | May lead to larger, well-defined crystals (solubility permitting) |

| Acetone | Washing Solvent | Removal of organic impurities and aids in drying |

This table illustrates general principles of crystallization. Specific experimental outcomes for lead trinitrophloroglucinate in various solvent systems are not detailed in the available literature.

Advanced Characterization Techniques for Trinitrophloroglucinol, Lead Salt and Analogues

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the molecular structure of lead styphnate. These techniques provide detailed information on functional groups, bonding, and atomic connectivity.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For lead styphnate, the FT-IR spectrum provides a unique fingerprint, allowing for the identification of key vibrational modes associated with the styphnate anion. This technique is sensitive enough to distinguish between different forms of the compound, such as normal lead styphnate and basic lead styphnate, based on variations in their vibrational spectra. dtic.mil

The analysis is typically performed using the potassium bromide (KBr) pellet technique, where a small amount of the sample is mixed with KBr powder and pressed into a pellet. dtic.mil The resulting spectrum reveals characteristic absorption bands corresponding to the nitro groups (NO₂), the aromatic ring (C-C and C-H bonds), and the phenolate (C-O) and lead-oxygen (Pb-O) bonds.

Table 1: Expected FT-IR Absorption Bands for Trinitrophloroglucinol (B1230728), Lead Salt

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Ring |

| 1600 - 1585 | C-C Stretch in Ring | Aromatic Ring |

| 1560 - 1520 | Asymmetric NO₂ Stretch | Nitro Group |

| 1350 - 1320 | Symmetric NO₂ Stretch | Nitro Group |

| 1250 - 1150 | C-O Stretch | Phenolate |

Note: The exact positions of these bands can vary depending on the specific crystalline form and hydration state of the lead styphnate sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, due to the low solubility and explosive nature of lead styphnate, conventional solution-state NMR is not feasible. wikipedia.org Solid-state NMR (ssNMR) is the appropriate technique for such materials, providing insight into the local chemical environment of specific nuclei.

¹H Solid-State NMR: A ¹H ssNMR spectrum would be expected to show signals corresponding to the aromatic proton on the styphnate ring and protons from any water molecules present in hydrated forms. The chemical shift of the aromatic proton would provide information about the electronic environment of the ring.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is crucial for analyzing the specific chemical bonds within lead styphnate. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides complementary information, particularly for non-polar bonds and the molecular backbone.

Raman spectroscopy can effectively probe the carbon-carbon bonds of the aromatic ring and the symmetric vibrations of the nitro groups. Furthermore, it is a valuable tool for studying the low-frequency lattice modes and the lead-oxygen coordination bonds, providing insight into the crystal structure and packing. The combination of IR and Raman data allows for a more complete picture of the vibrational properties of the molecule, aiding in the detailed analysis of its bonding and structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to calculate the empirical formula, which can then be compared to the theoretical formula to confirm the purity and identity of the substance. For lead styphnate (C₆HN₃O₈Pb), the theoretical elemental composition provides a benchmark for experimental results.

Table 2: Theoretical Elemental Composition of Trinitrophloroglucinol, Lead Salt (C₆HN₃O₈Pb)

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Mass Percent |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 16.00% |

| Hydrogen | H | 1.008 | 1.008 | 0.22% |

| Nitrogen | N | 14.007 | 42.021 | 9.33% |

| Oxygen | O | 15.999 | 127.992 | 28.42% |

| Lead | Pb | 207.2 | 207.2 | 46.01% |

| Total | | | 450.287 | 100.00% |

Data calculated from standard atomic weights.

Experimental values that closely match these theoretical percentages provide strong evidence for the correct elemental composition of a synthesized batch of lead styphnate.

X-ray Diffraction (XRD) for Phase Identification

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of a material and determining its crystal structure. Lead styphnate is known to exist in several different crystalline forms, each with a unique XRD pattern. researchgate.net

Normal lead styphnate typically exists as α and β polymorphs, both of which have a monoclinic crystal structure. wikipedia.org In contrast, basic lead styphnate has been shown to belong to the orthorhombic system. google.com An X-ray study of one form of basic lead styphnate determined its unit cell dimensions to be a = 8.16 Å, b = 8.24 Å, and c = 18.27 Å. google.com The powder XRD pattern of this form shows its most intense lines corresponding to interplanar distances of 2.98, 2.60, and 1.95 Angstroms. google.com By comparing the experimental XRD pattern of an unknown sample to reference patterns, the specific polymorph or hydrate can be unambiguously identified.

Table 3: Crystallographic Data for Lead Styphnate Variants

| Compound Form | Crystal System | Space Group | Unit Cell Dimensions (Å) |

|---|---|---|---|

| Normal Lead Styphnate (α, β) | Monoclinic | P 2/c | Not specified in sources |

Morphological Characterization via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and crystal habit of materials at high magnification. For an explosive like lead styphnate, the particle size and shape are critical parameters that can influence its sensitivity and performance. SEM analysis reveals that lead styphnate can crystallize in various forms, including six-sided monohydrate crystals and small rectangular crystals. chemeurope.com Other reported morphologies for basic lead styphnate include tabular rectangular parallelopipeds. google.com

When coupled with Energy Dispersive X-ray Spectroscopy (SEM-EDS), this technique also allows for elemental analysis of the sample surface. This is particularly useful in forensic investigations for identifying lead-rich particles consistent with lead styphnate residues in post-blast analysis. dtic.mil

Crystallographic and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of Trinitrophloroglucinol (B1230728) Salts

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms. carleton.edu This method has been instrumental in elucidating the complex structures of lead trinitrophloroglucinol salts.

Lead styphnate is known to exist in several forms, including polymorphs, hydrates, and basic salts. wikipedia.org The normal lead styphnate monohydrate exists as α and β polymorphs, both of which are characterized by a monoclinic crystal system. wikipedia.orgwikiwand.com For the α polymorph of the monohydrate, the space group has been identified as P 2/c, with two molecules per unit cell. researchgate.net

A basic form of lead styphnate has been characterized as having an orthorhombic crystal structure. google.com X-ray diffraction studies have shown that the simplest unit cell of this basic lead styphnate contains four molecules and has the following dimensions: a = 8.16 ± 0.15 Å, b = 8.24 ± 0.15 Å, and c = 18.27 ± 0.30 Å. google.com

Table 1: Crystallographic Data for Lead Trinitrophloroglucinol Salts

| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) | Molecules per Unit Cell (Z) |

|---|---|---|---|---|

| α-Lead Styphnate Monohydrate | Monoclinic | P 2/c | Not specified | 2 |

| Basic Lead Styphnate | Orthorhombic | Not specified | a = 8.16, b = 8.24, c = 18.27 | 4 |

In the crystal structure of normal lead styphnate, the styphnate ions are arranged in approximately parallel planes. These planes of anions are interconnected by the lead atoms. wikipedia.orgwikiwand.com This layered arrangement is a key feature of the crystal packing. The lead centers are bridged by oxygen atoms, creating a coordinated network. wikipedia.orgwikiwand.com

The lead ions in normal lead styphnate are typically seven-coordinate. wikipedia.orgwikiwand.com This coordination involves oxygen atoms from the styphnate anions and a water molecule. The water molecule is directly coordinated to the lead center. wikipedia.orgwikiwand.com The Pb-O bond distances are noted to be short, which suggests a degree of covalent character in these bonds. wikipedia.orgwikiwand.com

Supramolecular Interactions in the Crystal Lattice

The parallel arrangement of the styphnate ions in the crystal lattice of lead styphnate suggests the presence of π-stacking interactions between the aromatic rings. wikipedia.orgwikiwand.com These interactions are common in aromatic compounds and contribute to the stability of the crystal structure by creating favorable electrostatic interactions between the electron-rich π systems of adjacent rings. nih.govrsc.orgmdpi.comrsc.org The thermal decomposition characteristics of normal and basic lead styphnates, which differ in their heats of reaction, are influenced by their distinct crystal structures and the interactions within them. dtic.mil

Role of Electrostatic Interactions in Crystal Stability

Theoretical studies employing density functional theory (DFT) have shown that the crystal structure is anisotropically influenced by external electric fields. These studies reveal that the effect of an electric field on the distances of Pb-O ionic interactions is more significant than its effect on covalent bonds. This highlights the critical role of electrostatic forces within the crystal lattice.

The inherent electrostatic properties are also linked to the compound's sensitivity. Lead styphnate is highly insulating and prone to acquiring electrostatic charges, with a very low spark energy required for ignition. dtic.mil This presents a considerable hazard during handling and processing. dtic.mil To mitigate this, research has explored the incorporation of inert conducting materials, such as powdered graphite, to increase the composition's conductivity and prevent the buildup of electrostatic charges to hazardous levels. dtic.mil

Polymorphism and Solvatomorphism in Trinitrophloroglucinol Salts

Lead styphnate and its related salts are well-documented to exhibit polymorphism, the ability to exist in multiple crystalline forms, and solvatomorphism, where solvent molecules are incorporated into the crystal lattice. wikipedia.orgwikiwand.comborudefense.com These different forms can have distinct physical properties.

Identification and Characterization of Different Crystalline Forms

Several crystalline forms of lead styphnate have been identified and characterized. These include polymorphs of normal lead styphnate, various hydrates (a form of solvatomorphism with water), and different basic salts. wikipedia.orgborudefense.com

The most commonly cited polymorphs of normal lead styphnate are the α and β forms. wikipedia.orgwikiwand.com

α-Polymorph : The monohydrate of the α-polymorph has been experimentally determined to have a monoclinic lattice with the space group P 2/c. Its structure consists of lead centers with a coordination number of seven. These are bridged by oxygen atoms, and a water molecule is coordinated to the metal center, which is also hydrogen-bonded to the styphnate anion. wikipedia.orgwikiwand.com

β-Polymorph : The β-polymorph is also known to possess a monoclinic crystal structure. wikipedia.orgwikiwand.com

Beyond the normal salt, basic lead styphnates also exhibit polymorphism. A notable form exists as yellow, tabular, rectangular parallelopiped crystals. google.com X-ray studies identified this form as belonging to the orthorhombic system. google.com Other morphologies, such as needle-shaped crystals, red diamond-shaped crystals, and hexagonal plates, have also been observed under different conditions. google.comgoogle.comgoogle.com

| Form | Crystal System | Space Group | Key Structural Features | Citation |

|---|---|---|---|---|

| α-Lead Styphnate Monohydrate | Monoclinic | P 2/c | Seven-coordinate Pb centers; coordinated H₂O molecule. | wikipedia.orgwikiwand.com |

| β-Lead Styphnate | Monoclinic | Not specified | Polymorph of the normal salt. | wikipedia.orgwikiwand.com |

| Basic Lead Styphnate (Yellow, Tabular) | Orthorhombic | Not specified | Unit cell dimensions: a=8.16 Å, b=8.24 Å, c=18.27 Å; 4 molecules/unit cell. | google.com |

| Basic Lead Styphnate (Red) | Not specified | Not specified | Diamond-shaped crystals. | google.com |

| Normal Lead Styphnate | Not specified | Not specified | Thin, hexagonal, plate-like crystals. | google.comgoogle.com |

Influence of Crystallization Solvents on Polymorphic Outcomes

The formation of a specific polymorph or solvatomorph is highly dependent on the crystallization conditions, particularly the solvent system used. borudefense.cominpe.brnih.gov The low solubility of lead styphnate in water and methanol (B129727) is a primary driver for its precipitation during synthesis. wikipedia.orgwikiwand.comchemeurope.com

The choice of solvent and the presence of additives can direct the crystallization towards a desired crystal habit and size.

In the synthesis of basic lead styphnate , the presence of a solvent for the product, such as ammonium (B1175870) acetate (B1210297), facilitates the growth of larger crystals. google.com The addition of sodium chloride to an ammonium styphnate solution was found to increase the average size of the resulting orthorhombic crystals. google.com

For normal lead styphnate , controlling reaction parameters is crucial. Maintaining a temperature of approximately 60°C during the addition of a lead nitrate-dilute acetic acid solution to a sodium styphnate solution can lead to the precipitation of the compound in a specific crystalline form. google.com This process may proceed through the formation of a gel intermediate which then transforms into crystals. google.com

The solvent can influence the outcome through various mechanisms, including its effect on solution thermodynamics, crystallization kinetics, and the structure of the crystal-liquid interface. researchgate.net In some systems, solvent molecules can be incorporated into the crystal lattice to form solvate-intermediate phases. frontiersin.org The thermal processing required to remove these solvent molecules can then dictate the pathway to the final, stable polymorphic form. frontiersin.org

| Compound Type | Solvent/Additive | Observed Outcome | Citation |

|---|---|---|---|

| Basic Lead Styphnate | Ammonium Acetate | Enables the production of larger sized crystals. | google.com |

| Basic Lead Styphnate | Sodium Chloride (in ammonium styphnate solution) | Increased crystal size (average length 0.035-0.045 mm). | google.com |

| Normal Lead Styphnate | Dilute Acetic Acid (in lead nitrate (B79036) solution) | Precipitation at 60°C yields crystalline form, potentially via a gel intermediate. | google.com |

Thermal Decomposition Mechanisms and Thermokinetics

Thermal Analysis Techniques for Decomposition Studies

A comprehensive understanding of the thermal decomposition of lead trinitrophloroglucinol (B1230728) is achieved through the application of several specialized analytical techniques. These methods allow for the precise measurement of changes in mass, heat flow, and gas evolution as a function of temperature, providing a detailed profile of the decomposition process.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. netzsch.commdpi.comyoutube.com This allows for the characterization of thermal events such as melting, crystallization, and decomposition as either endothermic (heat absorbing) or exothermic (heat releasing). netzsch.comdtic.mil

In the study of lead trinitrophloroglucinol and related salts, DSC is employed to identify the onset and peak temperatures of decomposition. The thermal decomposition of these energetic materials is typically a significant exothermic process. For instance, studies on various trinitrophloroglucinol (H3TNPG)-based salts show that the peak temperatures of their DSC curves correspond to the temperatures of their maximum mass loss rates observed in thermogravimetric analysis. researchgate.net The analysis of these exothermic peaks provides critical data on the thermal stability and the energy released during decomposition.

Thermogravimetric Analysis (TGA), also known as Thermogravimetry (TG), is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eltra.com It is an essential tool for determining the thermal stability and composition of materials by monitoring mass loss associated with processes like decomposition, dehydration, and volatilization. eltra.comsetaramsolutions.com

For trinitrophloroglucinol salts, TGA provides a detailed mass loss profile, indicating the temperature ranges over which different stages of decomposition occur. Research has shown that the temperatures of maximum mass loss rates derived from TGA curves are consistent with the peak temperatures observed in DSC curves for these compounds. researchgate.net This correlation helps to confirm that the observed exothermic events are directly associated with the decomposition and mass loss of the material.

Simultaneous Thermal Analysis (STA) combines the principles of Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) into a single instrument, allowing for the simultaneous measurement of mass change and heat flow on the same sample under identical conditions. setaramsolutions.comazom.comlinseis.comnetzsch.comgoldapp.com.cn This approach eliminates uncertainties that can arise from using two separate instruments, such as differences in sample preparation, atmosphere, and heating rate. netzsch.com

The key advantage of STA in studying materials like lead trinitrophloroglucinol is its ability to provide a comprehensive and directly comparable dataset. linseis.comnetzsch.com It allows for the clear differentiation between physical transitions (like melting, which involves a heat flow change but no mass loss) and chemical reactions (like decomposition, which involves both). linseis.com This integrated analysis is crucial for accurately interpreting the complex thermal behavior of energetic materials.

The Dynamic Vacuum Stability Test (DVST) is a sensitive method used to investigate the very early stages of thermal decomposition by monitoring real-time temperature and pressure changes caused by the evolution of gases in a vacuum. researchgate.netbit.edu.cnbit.edu.cn This technique is particularly valuable for assessing the thermal stability and kinetics of energetic materials, as it can detect subtle initial decomposition reactions that might not be apparent in conventional DSC or TGA experiments. researchgate.netresearchgate.net

DVST has been successfully applied to study the thermal decomposition of trinitrophloroglucinol salts. researchgate.netresearchgate.net By continuously monitoring the pressure increase from evolved gases, DVST provides insights into the initial steps of the decomposition mechanism. This data is crucial for evaluating the long-term stability and storage life of these materials. The apparent activation energies obtained from DVST for H3TNPG-based salts have shown consistent trends with those obtained by DSC, validating its utility in kinetic studies. researchgate.net

Kinetic Studies of Thermal Decomposition

Kinetic analysis of thermal decomposition data is essential for quantifying the stability of energetic materials and predicting their behavior under different temperature conditions. Isoconversional methods are widely used for this purpose as they can determine the activation energy of the decomposition process without assuming a specific reaction model.

Isoconversional methods, also known as model-free methods, are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By performing experiments at multiple heating rates, the apparent activation energy (Ea) can be calculated as a function of the conversion degree (α). This approach is valuable because the activation energy of solid-state reactions often changes as the reaction progresses. researchgate.net

Kissinger Method: This is a widely used differential method for determining the activation energy from the variation of the peak temperature of a reaction with the heating rate in non-isothermal experiments.

Flynn-Wall-Ozawa (FWO) Method: The FWO method is an integral isoconversional method that involves plotting the logarithm of the heating rate against the reciprocal of the temperature at a given conversion level. researchgate.net It is a robust method for analyzing data from thermogravimetric analysis.

Starink Method: The Starink method is a more accurate iteration of the FWO and Kissinger-Akahira-Sunose (KAS) methods. researchgate.net It provides an optimized expression for calculating the apparent activation energy with improved precision. researchgate.net

The following table summarizes the typical application of these methods in the study of energetic materials.

| Method | Type | Key Principle | Application in Energetic Materials |

| Kissinger | Differential | Uses the shift in peak temperature with heating rate from DSC or DTA data. | Provides a rapid estimation of the overall activation energy of the main decomposition step. |

| Flynn-Wall-Ozawa (FWO) | Integral | Plots the logarithm of heating rate versus the inverse of temperature for a constant conversion level. researchgate.net | Determines how activation energy varies with the extent of reaction, revealing complex, multi-step decomposition mechanisms. researchgate.net |

| Starink | Integral | An optimized and more accurate version of the FWO and KAS methods. researchgate.net | Offers improved accuracy in determining the apparent activation energy across the conversion range. researchgate.net |

Reaction Order and Pre-exponential Factor Derivations

The kinetics of the thermal decomposition of lead styphnate have been investigated using techniques such as Differential Scanning Calorimetry (DSC). For normal lead styphnate, the decomposition is characterized by a first-order reaction model. dtic.mil In contrast, the decomposition of basic lead styphnate is reported to follow a second-order autocatalytic rate law.

Kinetic parameters, including the reaction order (n), activation energy (Ea), and the pre-exponential factor (A), are crucial for describing the decomposition rate. The pre-exponential factor, derived from the Arrhenius equation, relates to the frequency of collisions between molecules in the correct orientation for a reaction to occur. Line shape analysis of DSC traces for normal lead styphnate suggests a reaction order of 1.0 (± 0.1). dtic.mil For basic lead styphnate, the reaction order has been determined to be 1.2 (± 0.1). dtic.mil

The Arrhenius pre-exponential factor is often expressed as log₁₀ A (s⁻¹). For normal lead styphnate, this value has been calculated to be 14.9 (± 0.5), with an apparent activation energy of 184 (± 11) kJ mol⁻¹. dtic.mil Basic lead styphnate exhibits a higher pre-exponential factor, with log₁₀ A (s⁻¹) reported as 17.7 (± 0.5) and an activation energy of 203 (± 12) kJ mol⁻¹. dtic.mil

Interactive Table: Kinetic Parameters of Lead Styphnate Decomposition

| Compound Form | Reaction Order (n) | Activation Energy (Ea) (kJ mol⁻¹) | log₁₀ A (s⁻¹) |

| Normal Lead Styphnate | 1.0 ± 0.1 | 184 ± 11 | 14.9 ± 0.5 |

| Basic Lead Styphnate | 1.2 ± 0.1 | 203 ± 12 | 17.7 ± 0.5 |

Mechanistic Models of Solid-State Decomposition

The decomposition of solid energetic materials like lead styphnate is often described by models that involve nucleation and the growth of nuclei. For basic lead styphnate, the decomposition kinetics are reportedly controlled by the "nucleation of reactive molecules" that occur on crystal surfaces or glide planes. This initial step is followed by the growth of these nuclei as the reaction progresses, with the rate-determining step being their subsequent reaction within the bulk material. This process is consistent with a second-order autocatalytic rate law.

Investigation of Decomposition Pathways and Intermediates

Identification of Dehydration Stages and Intensive Exothermic Processes

The thermal decomposition of normal lead styphnate monohydrate is a multi-stage process. DSC thermograms reveal an initial low-temperature endotherm, which corresponds to the loss of the water molecule from the crystal lattice (dehydration). dtic.mil This dehydration step results in a calculated weight loss of 3.84 percent. dtic.mil Studies have shown that when the temperature surpasses 110 °C, normal lead styphnate begins to lose its crystal water.

Following this dehydration stage, a sharp and intense exothermic peak is observed. dtic.mil This exotherm is associated with the ignition and rapid decomposition of the anhydrous compound. dtic.mil The heat of reaction for this exothermic process for normal lead styphnate is approximately 1960 (± 70) J g⁻¹. dtic.mil For finely divided crystals, self-heating has been observed at 229°C, which can lead to an explosion above 235°C.

Interactive Table: Thermal Events in Normal Lead Styphnate Decomposition

| Thermal Event | Temperature Range (at 5 K min⁻¹) | Associated Process | Heat of Reaction (J g⁻¹) |

| Endotherm | ~415 K (142 °C) | Dehydration (Loss of H₂O) | 57 ± 8 |

| Exotherm | Onset ~542 K (269 °C) | Ignition/Decomposition | 1960 ± 70 |

Analysis of Gaseous Products Released During Decomposition

The energetic decomposition of lead styphnate results in the evolution of a variety of gaseous products. Analysis of the "low energy, slow" decomposition of lead styphnate monohydrate has identified the primary gaseous products. These include water (H₂O), nitrogen (N₂) and/or carbon monoxide (CO), nitric oxide (NO), and carbon dioxide (CO₂). Lesser amounts of other species such as H₂NO, HCNO, and nitrogen dioxide (NO₂) have also been detected. The release of this significant volume of hot gases is what contributes to the explosive effect of the compound.

Table: Gaseous Decomposition Products of Lead Styphnate

| Product Category | Gaseous Species |

| Major Products | H₂O, N₂ and/or CO, NO, CO₂ |

| Minor Products | H₂NO, HCNO, NO₂ |

Characterization of Solid Residues Post-Decomposition (e.g., FT-IR of Residua)

The solid products remaining after the decomposition of lead styphnate consist primarily of lead-containing compounds and carbonaceous material. Forensic analysis of post-blast residues has been conducted to identify the remnants of lead styphnate-based primers. nih.gov Using scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), lead-rich particles consistent with lead styphnate residues have been identified. nih.gov Furthermore, tandem mass spectrometry (MS-MS) has successfully revealed the presence of the styphnate ion in these residues. nih.gov Other reported solid residues include lead oxides and soot particles. The morphology of the residue particles often indicates formation at high temperatures. nih.gov

Factors Influencing Thermal Stability and Decomposition Kinetics

Several factors can influence the thermal stability and decomposition kinetics of lead styphnate. The presence of its water of hydration is crucial; loss of this water can lead to more erratic and sensitive behavior. The conditions under which dehydration occurs have been shown to affect the subsequent thermal decomposition.

The physical characteristics of the crystals, such as size and shape, also play a role. Long, thin crystals are noted to be particularly sensitive. Additives can also modify the thermal properties. For instance, the inclusion of certain antistatic additives has been found to increase the thermal stability of lead styphnate by increasing the energy required for the thermal decomposition reaction to commence. Conversely, other additives may decrease stability. While generally stable in storage even at elevated temperatures, it is sensitive to stimuli such as fire, static electricity, shock, and friction.

Effect of Hydration Level on Thermal Behavior

The presence of water molecules within the crystal structure of metal salts of trinitrophloroglucinol can significantly alter their thermal decomposition pathways. While specific studies on hydrated lead trinitrophloroglucinol are not extensively detailed in the available literature, the behavior of analogous compounds, such as the potassium salts of trinitrophloroglucinol, provides valuable insights.

Research on potassium salts of trinitrophloroglucinol has shown that these compounds exist as hydrates. For instance, mono- and di-substituted potassium salts contain one molecule of water of hydration, while the tri-substituted salt contains two. The thermal decomposition of these hydrated salts proceeds in distinct stages. The initial stage involves dehydration, an endothermic process where the crystal water is lost. This is followed by an intensive exothermic decomposition of the anhydrous salt.

Table 1: Thermal Decomposition Stages of Hydrated Potassium Trinitrophloroglucinolates

| Compound | Dehydration Stage | Exothermic Decomposition Stage |

| Mono-substituted Potassium Salt (Hydrated) | Endothermic loss of H₂O | Intensive exothermic decomposition of anhydrous salt |

| Di-substituted Potassium Salt (Hydrated) | Endothermic loss of H₂O | Intensive exothermic decomposition of anhydrous salt |

| Tri-substituted Potassium Salt (Hydrated) | Endothermic loss of H₂O | Intensive exothermic decomposition of anhydrous salt |

This table illustrates the general two-stage thermal decomposition process observed in hydrated metal salts of trinitrophloroglucinol, starting with an endothermic dehydration followed by exothermic decomposition.

Impact of Metal Cation Substitution on Stability (e.g., Comparison with Potassium and Sodium Salts)

For instance, the thermal stability of the potassium salts of trinitrophloroglucinol has been observed to increase with the degree of substitution. This indicates that the interaction between the potassium ions and the trinitrophloroglucinol anion is a key factor in the stability of the molecule. When comparing different metal salts, it is generally expected that the electronegativity and the ionic potential (charge-to-radius ratio) of the metal will influence the covalent character of the metal-oxygen bond, thereby affecting the decomposition pathway.

Table 2: Comparative Overview of Factors Influencing Thermal Stability of Metal Trinitrophloroglucinolates

| Metal Cation | Ionic Radius (pm) | Electronegativity (Pauling Scale) | Expected Influence on Thermal Stability |

| Lead (Pb²⁺) | 119 | 2.33 | The high electronegativity and charge of lead are expected to significantly influence the bond strengths within the trinitrophloroglucinol anion, affecting its decomposition. |

| Potassium (K⁺) | 138 | 0.82 | The lower electronegativity and single charge of potassium result in more ionic character of the K-O bond, leading to different decomposition kinetics compared to the lead salt. |

| Sodium (Na⁺) | 102 | 0.93 | With a smaller ionic radius and slightly higher electronegativity than potassium, the sodium salt's thermal stability is anticipated to differ, reflecting the stronger interaction between Na⁺ and the anion. |

This interactive table provides a comparative look at the properties of lead, potassium, and sodium cations and hypothesizes their influence on the thermal stability of their respective trinitrophloroglucinol salts.

Role of Molecular Structure and Intermolecular Interactions

The molecular structure of lead trinitrophloroglucinol and the network of intermolecular interactions within its crystal lattice are fundamental to its thermal stability. The arrangement of the trinitrophloroglucinol anions and the lead cations, along with other potential interactions such as hydrogen bonding (in hydrated forms) and π-π stacking, dictates the energy required to initiate decomposition.

The trinitrophloroglucinol molecule itself is a planar aromatic ring substituted with three nitro groups and three hydroxyl groups. This structure allows for extensive delocalization of electrons. When it forms a salt with lead, the lead ions are coordinated to the oxygen atoms of the hydroxyl groups. The specific coordination geometry and the strength of these lead-oxygen bonds are primary determinants of the compound's stability.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of lead styphnate.

DFT calculations have been employed to investigate the electronic structure of crystalline lead styphnate. Analysis of the density of states (DOS) provides a deep understanding of how the electronic structure changes under external influences like electric fields. researchgate.net Studies show that even a relatively weak electric field can cause minor changes in the DOS curve, indicating subtle shifts in the electronic structure. researchgate.net

The electronic structure is a key factor in determining the sensitivity of primary explosives. Research indicates that highly sensitive primary explosives, including lead styphnate, tend to have large cell electrostatic potentials per unit volume and small energy gaps. researchgate.net The bonding in lead styphnate is complex, featuring both ionic interactions between the lead (Pb) and oxygen (O) atoms and covalent bonds within the styphnate anion. wikipedia.org DFT studies have shown that external electric fields have a more pronounced effect on the ionic Pb-O bond distances than on the covalent interactions within the molecule. researchgate.netresearchgate.net This anisotropy in the crystal structure's response to electric fields is a significant finding from theoretical models. researchgate.netresearchgate.net

Further analysis using Bader's Quantum Theory of Atoms in Molecules (QTAIM) on similar lead-containing structures helps to quantify the nature of these bonds. mdpi.com For instance, the ratio of the absolute value of the potential energy density to the kinetic energy density (|V|/G) at bond critical points can distinguish between shared (covalent) and closed-shell (ionic) interactions. mdpi.com

| Property | Observation from DFT Studies | Citation |

| Electronic Structure | Sensitive to external electric fields; small energy gaps are associated with high sensitivity. | researchgate.net |

| Density of States (DOS) | The DOS curve shows slight changes even under weak electric fields. | researchgate.net |

| Bonding | A mix of ionic Pb-O interactions and covalent bonds. Pb-O interactions are more affected by electric fields. | researchgate.netwikipedia.org |

Lead styphnate typically exists as a monohydrate in a monoclinic crystal lattice. wikipedia.orgresearchgate.net DFT calculations, using both local density approximation (LDA) and generalized gradient approximation (GGA), have been performed to optimize the geometry of the crystal structure, allowing for changes in ionic configuration, cell shape, and volume. researchgate.net These calculations start with the experimentally determined crystalline structure and refine it to find the lowest energy configuration. researchgate.net Normal lead styphnate is known to exist in α and β polymorphs, both of which are monoclinic. wikipedia.org In the crystal, the lead centers are seven-coordinate and are bridged by oxygen atoms, with the water molecule coordinated to the metal and hydrogen-bonded to the styphnate anion. wikipedia.org

The energetics of lead styphnate have also been a subject of study. The experimentally determined heat of reaction for the primary exothermic decomposition is approximately 1960 ± 70 J/g. dtic.mil Theoretical calculations aim to reproduce such energetic data to validate the computational models.

| Parameter | Value/Description | Citation |

| Crystal System | Monoclinic | wikipedia.orgresearchgate.net |

| Polymorphs | α and β forms | wikipedia.org |

| Coordination | Lead centers are seven-coordinate, bridged via oxygen. | wikipedia.org |

| Heat of Reaction (Decomposition) | 1960 ± 70 J/g | dtic.mil |

The electrostatic potential and charge distribution are critical factors in determining the sensitivity of energetic materials to stimuli like electric sparks. researchgate.netinpe.br Theoretical studies have established a correlation between the electrostatic spark sensitivity of primary explosives and their electrostatic potentials and energy gaps. researchgate.net Specifically, materials with high sensitivity often exhibit large cell electrostatic potentials. researchgate.net

Molecular Dynamics Simulations for Solid-State Behavior

Molecular Dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of materials at the atomic level. dtic.mil For solid energetic materials like lead styphnate, MD simulations can predict structural and thermodynamic properties and explore dynamic processes that may lead to decomposition. dtic.mil These simulations involve integrating the classical equations of motion for all atoms in a system over time, providing a trajectory that reveals how the structure evolves under different conditions of temperature and pressure. dtic.milnih.gov

While specific, detailed MD simulation studies solely focused on lead styphnate are not extensively published in open literature, the general methodology is well-established for energetic materials. dtic.mil These simulations can model the solid-state behavior by gradually heating the simulated crystal to identify phase transitions or the onset of decomposition. dtic.mil The accuracy of MD simulations is highly dependent on the quality of the interatomic potential (force field) used to describe the forces between atoms. youtube.com For complex systems like lead styphnate, developing a robust force field that can accurately model both the covalent and ionic interactions, as well as the weaker van der Waals forces, is a significant challenge.

MD simulations can also be performed under the influence of an external electric field to study its effect on the solid-state dynamics, such as ion transport and temperature profiles within the material. rsc.orgrsc.org

Modeling of Thermal Decomposition Pathways and Transition States

Understanding the thermal decomposition of lead styphnate is paramount for assessing its stability and performance as a primary explosive. Experimental techniques like Differential Scanning Calorimetry (DSC) provide key kinetic parameters. The thermal decomposition of normal lead styphnate is characterized by two main events: a low-temperature endotherm corresponding to the loss of water, followed by a strong exothermic peak associated with ignition. dtic.mil

Theoretical modeling aims to elucidate the elementary steps involved in this decomposition. For normal lead styphnate, the decomposition process is suggested to follow a first-order reaction. dtic.mil

| Thermal Decomposition Parameter | Normal Lead Styphnate | Basic Lead Styphnate | Citation |

| Apparent Activation Energy | 184 ± 11 kJ/mol | 203 ± 12 kJ/mol | dtic.mildtic.mil |

| Arrhenius Pre-exponential (log10 A) | 14.9 ± 0.5 s⁻¹ | 17.7 ± 0.5 s⁻¹ | dtic.mil |

| Heat of Reaction (Exotherm) | 1960 ± 70 J/g | 1170 ± 45 J/g | dtic.mildtic.mil |

| Reaction Order (n) | 1.0 ± 0.1 | 1.2 ± 0.1 | dtic.mil |

Ab initio and DFT methods are crucial for investigating the initial steps of chemical reactions, such as decomposition. nih.gov For lead styphnate, a key question is which bond is the first to break, initiating the explosive cascade. Theoretical studies have shown that the decomposition mechanism can be significantly influenced by external conditions. researchgate.net

A pivotal finding from DFT studies is that the presence of an external electric field may favor the cleavage of the N-O bond as the preferential initiation step in the decomposition of lead styphnate. researchgate.net As the strength of the electric field increases, the sensitivity of the material is predicted to increase, which correlates with the observed high sensitivity of lead styphnate to static electricity. researchgate.netinpe.br These computational investigations provide a molecular-level rationale for the observed macroscopic properties and are essential for designing safer handling procedures and developing new energetic materials with tailored sensitivities.

Thermokinetic Modeling and Simulation of Decomposition Processes

The thermal decomposition of lead styphnate has been a subject of significant computational and experimental study to understand its stability and reactive nature. Thermokinetic modeling, often employing data from techniques like Differential Scanning Calorimetry (DSC), provides crucial parameters that describe the decomposition process.

For normal lead styphnate, the decomposition is characterized by a significant exothermic reaction with a heat of reaction measured at 1960 ± 70 J/g. dtic.mil Kinetic analysis of this process yields an apparent activation energy of 184 ± 11 kJ/mol and an Arrhenius pre-exponential term (log₁₀ A (s⁻¹)) of 14.9 ± 0.5. dtic.mil Further analysis of the DSC traces suggests that the decomposition of normal lead styphnate follows a first-order reaction, with a reaction order (n) of 1.0 ± 0.1. dtic.mil

In contrast, basic lead styphnate's thermal decomposition is marked by a single large exothermic event. dtic.mil The kinetic parameters for this process include a higher apparent activation energy of 203 ± 12 kJ/mol and a log₁₀ A (s⁻¹) of 17.7 ± 0.5. dtic.mil The heat of reaction for the complete decomposition of basic lead styphnate is 1170 ± 45 J/g. dtic.mil The reaction order for basic lead styphnate is determined to be 1.2 ± 0.1. dtic.mil Some studies indicate that the decomposition of basic lead styphnate follows a second-order autocatalytic rate law, with an activation energy of 197 kJ/mol and a pre-exponential log₁₀ A (s⁻¹) of 17.9. tandfonline.com

These thermokinetic models and simulations are vital for predicting the material's behavior under various thermal stimuli, which is essential for ensuring its safe handling and application.

Interactive Data Table: Thermokinetic Parameters of Lead Styphnate Decomposition

| Compound | Activation Energy (Ea) (kJ/mol) | Arrhenius Pre-exponential (log₁₀ A (s⁻¹)) | Heat of Reaction (J/g) | Reaction Order (n) |

| Normal Lead Styphnate | 184 ± 11 dtic.mil | 14.9 ± 0.5 dtic.mil | 1960 ± 70 dtic.mil | 1.0 ± 0.1 dtic.mil |

| Basic Lead Styphnate | 203 ± 12 dtic.mil | 17.7 ± 0.5 dtic.mil | 1170 ± 45 dtic.mil | 1.2 ± 0.1 dtic.mil |

| Basic Lead Styphnate (alternative) | 197 tandfonline.com | 17.9 tandfonline.com | Not Reported | 2nd order autocatalytic tandfonline.com |

Crystal Structure Prediction and Validation

The prediction of crystal structures for energetic materials like lead styphnate is a fundamental step in computational materials science, aiming to determine the three-dimensional arrangement of molecules in the solid state from first principles. nih.govchemrxiv.org This process is crucial as the crystal structure dictates many of the material's key properties.

Modern Crystal Structure Prediction (CSP) methodologies often employ a hierarchical approach. nih.gov Initially, a vast number of potential crystal packing arrangements are generated using algorithms like random sampling or genetic algorithms. arxiv.org These initial structures are typically optimized using computationally efficient methods such as molecular mechanics with tailor-made force fields. chemrxiv.org A smaller set of the most promising, low-energy structures is then subjected to more accurate, but computationally intensive, refinement using methods like solid-state density functional theory (DFT). chemrxiv.org

For lead styphnate, the validation of these predictions relies on comparison with experimentally determined crystal structures. Normal lead styphnate is known to exist in at least two polymorphs, α and β, both of which have monoclinic crystal structures. wikipedia.orgwikiwand.com The alpha polymorph of the monohydrate has a P 2/c space group. Basic lead styphnate has also been identified, with some forms reported as orthorhombic crystals. google.com The successful prediction of these known polymorphs as low-energy minima in a CSP study serves as a primary validation of the theoretical methods used. The comparison is not only energetic but also geometric, where the root-mean-square deviation (RMSD) between the predicted and experimental unit cells is calculated.

Interactive Data Table: Known Crystal Structures of Lead Styphnate

| Compound Form | Crystal System | Space Group | Key Structural Features |

| Normal Lead Styphnate (α-polymorph, monohydrate) | Monoclinic wikipedia.org | P 2/c | Seven-coordinate lead centers, oxygen bridging, coordinated water molecule. wikipedia.orgwikiwand.com |

| Normal Lead Styphnate (β-polymorph) | Monoclinic wikipedia.orgwikiwand.com | Not specified | Seven-coordinate lead centers, oxygen bridging. wikipedia.orgwikiwand.com |

| Basic Lead Styphnate | Orthorhombic google.com | Not specified | Reported as tabular rectangular parallelopiped crystals. google.com |

Prediction of Lattice Energies and Heats of Formation for Energetic Salts

The lattice energy of an ionic compound is a measure of the strength of the electrostatic forces holding the ions together in the crystal lattice. libretexts.org It is a critical parameter for predicting the stability and other thermochemical properties of energetic salts like lead styphnate.

Theoretical prediction of lattice energy can be approached through various models. For simple ionic solids, equations like the Born-Landé or Kapustinskii equation can provide estimates based on ionic charges and radii. libretexts.org These models consider the electrostatic attraction and repulsion between ions in the lattice (calculated using the Madelung constant) and a term for short-range repulsion. libretexts.org The lattice energy (U) is directly proportional to the product of the ionic charges and inversely proportional to the internuclear distance, meaning salts with highly charged, small ions tend to have higher lattice energies. lumenlearning.comkhanacademy.org

For more complex salts, computational quantum chemistry methods are employed. The lattice energy can be derived from a Born-Haber cycle, which connects the lattice energy to other measurable or calculable thermochemical quantities. uc.educhemguide.co.uk The standard enthalpy of formation (ΔHf°) of the salt in the solid phase can be predicted by combining the calculated gas-phase enthalpies of formation of the individual ions (the styphnate anion and the lead cation) with the calculated lattice enthalpy. uc.edu

The experimentally reported heat of formation for lead styphnate is -835 kJ/mol. wikipedia.org This experimental value serves as a crucial benchmark for validating the accuracy of the theoretical methods used to predict the lattice energy and heat of formation. Discrepancies between theoretical and experimental values can indicate the degree of covalent character in the bonding, which is not fully captured by purely ionic models. wikipedia.orgchemguide.co.uk

Interactive Data Table: Thermochemical Properties of Lead Styphnate

| Property | Predicted/Theoretical Approach | Experimental Value |

| Lattice Energy (U) | Calculated via Born-Haber cycle or equations (e.g., Kapustinskii), considering ionic charges (Pb²⁺, C₆H(NO₂)₃O₂²⁻) and internuclear distances. libretexts.orglibretexts.org | Not directly measured, but derived from the Born-Haber cycle. chemguide.co.uk |

| Heat of Formation (ΔHf°) | Calculated using a Born-Haber cycle, combining gas-phase ion formation enthalpies and the lattice enthalpy. uc.edu | -835 kJ/mol wikipedia.org |

Coordination Chemistry of Trinitrophloroglucinol and Its Lead Salts

Nature of the Lead-Ligand Bonding in Trinitrophloroglucinol (B1230728), Lead Salt

The interaction between the lead(II) cation and the trinitrophloroglucinol anion is multifaceted, characterized by a combination of ionic and covalent contributions. The Pb(II) ion, with its electron configuration of [Xe]4f¹⁴5d¹⁰6s², possesses a lone pair of 6s² electrons that can be stereochemically active. This activity typically results in a "hemidirected" coordination geometry, where the ligands are arranged on one side of the metal center, leaving a void occupied by the lone pair. mdpi.comrsc.org Conversely, if the lone pair is stereochemically inactive, a more symmetrical "holodirected" geometry is observed. mdpi.comrsc.org

Ligand Denticity and Coordination Modes of the Trinitrophloroglucinol Anion

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. libretexts.orglibretexts.org Trinitrophloroglucinol, or 2,4,6-trinitro-1,3,5-benzenetriol (H₃TNPG), is a triprotic acid, meaning it can donate three protons from its hydroxyl groups to form the trinitrophloroglucinate anion, [C₆N₃O₉]³⁻. wikipedia.org

The primary coordinating sites of this anion are the three negatively charged phenoxide oxygen atoms. If all three of these sites bind to a single lead center, the ligand would be acting in a tridentate fashion. However, given the steric constraints of the aromatic ring and the tendency of lead(II) to form polymeric structures, it is more probable that the anion acts as a bridging ligand.

The potential coordination modes are numerous. The anion can use one, two, or all three of its phenoxide oxygens to bridge multiple lead centers. Furthermore, the oxygen atoms from the three nitro groups can also act as donor sites, binding either to the same lead atom (chelation) or, more likely, to adjacent lead atoms (bridging). This versatility allows the trinitrophloroglucinol anion to adopt various denticities and act as a multidentate bridging ligand, facilitating the formation of complex, extended structures. Studies on the potassium salts of trinitrophloroglucinol confirm that the molecule can be mono-, di-, or tri-deprotonated, making all three phenoxide sites available for coordination. researchgate.netresearchgate.net

| Potential Donor Sites | Possible Coordination Modes | Resulting Denticity |

| Phenoxide Oxygens | Monodentate, Bidentate (chelating or bridging), Tridentate (chelating or bridging) | 1 to 3 |

| Nitro Group Oxygens | Monodentate, Bidentate (chelating or bridging) | 1 to 2 (per nitro group) |

| Combined Sites | Multidentate, Bridging | >3 |

This table illustrates the versatile coordination potential of the trinitrophloroglucinol anion based on its available donor atoms.

Formation of Polymeric Network Structures in Metal Trinitrophloroglucinol Salts

Lead(II) ions exhibit a pronounced tendency to form coordination polymers, which are extended networks of metal ions linked by bridging ligands. mdpi.comrsc.org The trinitrophloroglucinol anion is an ideal candidate to facilitate such structures due to its multiple potential coordination sites, as discussed in the previous section.

The bridging capacity of the trinitrophloroglucinol anion, utilizing its three phenoxide oxygens and potentially its nitro group oxygens, allows for the connection of multiple Pb(II) centers into one-, two-, or even three-dimensional networks. nih.govdigitellinc.commdpi.com In such a structure, each lead ion would be coordinated to oxygen atoms from multiple neighboring anions, and each anion would, in turn, bind to several lead ions. This extensive cross-linking is a defining characteristic of many lead(II) coordination compounds with multidentate organic ligands. nih.gov

The analogous compound, lead styphnate, is known to form a polymeric structure where styphnate ions lie in parallel planes linked by lead atoms through oxygen bridges. researchgate.net It is highly probable that lead trinitrophloroglucinol adopts a similar, if not more complex, polymeric network. The precise dimensionality and topology of this network would depend on the specific coordination geometry around the lead centers (hemidirected or holodirected) and which of the anion's potential donor sites are utilized in bridging.

Influence of Lead Coordination on Thermal Properties and Stability

The coordination of the trinitrophloroglucinol anion to a lead(II) center is expected to significantly influence the thermal stability and decomposition characteristics of the resulting salt. Generally, metal salts of nitroaromatic compounds are energetically sensitive.

Studies on potassium salts of trinitrophloroglucinol show a decomposition process that begins with the loss of water of hydration, followed by an energetic exothermic decomposition stage. researchgate.netresearchgate.net The thermal stability of these potassium salts increases as more of the acidic protons are replaced by potassium ions. researchgate.net

When coordinated to lead, a heavy and catalytically active metal, the thermal stability of the trinitrophloroglucinol anion is expected to decrease. The lead ion can polarize the anion and weaken its internal bonds, lowering the activation energy required for decomposition. This effect is common in primary explosives, where a heavy metal ion is used to sensitize an energetic anion. The thermal decomposition of lead trinitrophloroglucinol would likely be a rapid, exothermic process, releasing gaseous products such as nitrogen oxides, carbon monoxide, and carbon dioxide. The solid residue remaining after decomposition is anticipated to be lead(II) oxide (PbO), a common product in the thermal decomposition of lead-oxygen compounds. materialsproject.orgwikipedia.orgnih.gov

| Compound | Decomposition Onset (Approx.) | Key Decomposition Products | Reference |

| Potassium Trinitrophloroglucinol Salts | > 200°C | Gaseous products, Potassium Carbonate/Cyanide | researchgate.netresearchgate.net |

| Lead(II) Nitrate (B79036) | ~300-400°C | PbO, NO₂, O₂ | materialsproject.org |

| Lead Trinitrophloroglucinol (Predicted) | < 200-250°C | PbO, Gaseous products (N₂, CO, CO₂, etc.) | Inference |

This table provides a comparative view of the thermal decomposition of related compounds to predict the behavior of lead trinitrophloroglucinol.

Interactions and Derivatives with Other Materials

Co-crystallization Studies with Trinitrophloroglucinol (B1230728)

Co-crystallization is a technique used to design new solid forms of materials with tunable physicochemical properties. researchgate.netgoogle.com By combining an active compound with a selected "co-former" in a specific stoichiometric ratio within a crystal lattice, properties such as stability and solubility can be optimized. nih.govnih.gov While specific, publicly documented co-crystallization studies focusing directly on trinitrophloroglucinol or its lead salt are limited, the principles of crystal engineering and research on analogous nitroaromatic compounds, such as trinitrophenol (picric acid), provide a strong theoretical basis for its potential. researchgate.netrsisinternational.org

The design of co-crystals hinges on the understanding of supramolecular chemistry, particularly non-covalent interactions like hydrogen bonding. researchgate.netnih.gov Trinitrophloroglucinol, with its three hydroxyl (-OH) groups and three nitro (-NO2) groups, presents multiple sites for forming robust hydrogen bonds. The design strategy would involve selecting co-formers that can act as complementary hydrogen bond donors or acceptors.

Potential Co-crystal Design Strategy:

Target: Trinitrophloroglucinol (TNPG) or Lead Styphnate.

Objective: Modify energetic properties (e.g., reduce sensitivity, enhance thermal stability).

Approach: Select co-formers with functional groups amenable to forming strong supramolecular heterosynthons (e.g., carboxylic acids, amides, other nitrogen-containing heterocycles). nih.gov These interactions are intended to create a more stable crystal lattice.

Common synthesis methods for producing co-crystals include:

Slow Solvent Evaporation: This technique involves dissolving the primary compound and the co-former in a suitable solvent and allowing the solvent to evaporate slowly, promoting the formation of high-quality co-crystals. rsisinternational.org

Grinding: Both neat (dry) and liquid-assisted grinding (LAG) are mechanochemical methods where the components are ground together to induce co-crystal formation. nih.govnih.gov

Slurry Co-crystallization: In this method, the components are stirred in a solvent in which they have limited solubility. The suspension allows the materials to convert to the most stable crystalline form, which is often the co-crystal. nih.gov

A study on the co-crystallization of trinitrophenol (TNP) with ammonium (B1175870) nitrate (B79036) (AN) demonstrated that interactions between TNP's hydroxyl group and the ammonium ions led to a new co-crystal with enhanced thermal stability. rsisinternational.org A similar approach could theoretically be applied to trinitrophloroglucinol.

The confirmation of co-crystal formation and the analysis of its structure are accomplished through various analytical techniques.

X-ray Diffraction (XRD): Both single-crystal XRD and powder XRD (PXRD) are definitive methods for identifying new crystalline forms. The diffraction pattern of a co-crystal is unique compared to the patterns of the individual components. rsisinternational.orgresearchgate.net For instance, the crystal structure of α-normal lead styphnate monohydrate is monoclinic with a P 2/c space group, and any co-crystal would exhibit a different structure. wikipedia.orgresearchgate.net

Spectroscopy (FTIR, Raman): Infrared and Raman spectroscopy are used to probe the intermolecular interactions within the co-crystal. Shifts in the vibrational frequencies of functional groups, such as the O-H and N-O stretches in trinitrophloroglucinol, can confirm the formation of hydrogen bonds with the co-former. rsisinternational.orgnih.gov

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the new solid form. A co-crystal will typically exhibit a single, sharp melting point that is different from the melting points of the starting materials, indicating the formation of a new, homogeneous phase. rsisinternational.orgresearchgate.net

The primary intermolecular forces governing the structure of hypothetical trinitrophloroglucinol co-crystals would be hydrogen bonds and π-π stacking interactions. The electron-deficient aromatic ring of trinitrophloroglucinol, due to the electron-withdrawing nitro groups, could engage in π-π stacking with electron-rich aromatic co-formers, further stabilizing the crystal lattice. nih.gov

Formation of Mixed-Metal Trinitrophloroglucinol Complexes

While lead styphnate is itself a metal complex, research into phloroglucinol (B13840) (the precursor to trinitrophloroglucinol) shows its capability to form complexes with a variety of transition metals. oaji.net This suggests the potential for synthesizing mixed-metal complexes containing trinitrophloroglucinol as a ligand. Such complexes could incorporate lead alongside other metal ions, or they could be entirely lead-free, aiming to replicate the energetic function of lead styphnate with less toxic materials.

Studies have shown the successful synthesis of octahedral complexes of phloroglucinol with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). oaji.net The synthesis generally involves refluxing the metal chloride with phloroglucinol in an ethanol (B145695) solution. oaji.net A similar methodology could be adapted for trinitrophloroglucinol, potentially leading to the formation of bimetallic or polymetallic structures. The coordination would likely involve the oxygen atoms of the phenolic groups.

The interest in mixed-metal complexes lies in the potential for synergistic effects between the different metal centers, which could influence the electronic structure, stability, and reactivity of the resulting compound. us-csic.es

| Metal Ion | Anticipated Geometry | Potential Synthetic Approach | Rationale |

|---|---|---|---|

| Co(II)/Pb(II) | Octahedral | Stepwise reaction of Trinitrophloroglucinol with Co(II) and Pb(II) salts. | Tuning magnetic and energetic properties. |